Product packaging for 22R-Hydroxycholesterol(Cat. No.:CAS No. 17954-98-2)

22R-Hydroxycholesterol

Número de catálogo: B121486
Número CAS: 17954-98-2
Peso molecular: 402.7 g/mol
Clave InChI: RZPAXNJLEKLXNO-GFKLAVDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

22(R)-Hydroxycholesterol (CAS 17954-98-2) is an endogenous oxysterol that serves as a critical metabolic intermediate in the biosynthesis of steroid hormones from cholesterol . It is a potent and natural agonist of Liver X Receptors (LXRα and LXRβ), nuclear receptors that are key regulators of cholesterol, fatty acid, and glucose homeostasis . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. In biomedical research, 22(R)-Hydroxycholesterol is widely used to study LXR signaling pathways. Its significance is highlighted in several key areas. First, it has shown great promise in dopaminergic neurogenesis , where it can specify human mesenchymal stem cells (hMSCs) from bone marrow, adipose tissue, and dental pulp into functional, dopaminergic neuronal cells . This application is being explored for potential cell replacement therapies in Parkinson's disease, with studies demonstrating the transplantation of differentiated cells leading to the amelioration of symptoms in rat models . Second, it exhibits an antiproliferative effect on various human cancer cell lines, including prostate and breast cancer, by inducing G1 cell cycle arrest and reducing the expression of S-phase kinase-associated protein 2 (Skp2) . Third, it acts as an endogenous ligand for FXR (Farnesoid X receptor), linking it to bile acid metabolism and enterohepatic diseases . Furthermore, it has been identified as a potent inducer of TREM-1 expression on dendritic cells, suggesting a role in modulating immune and inflammatory responses, particularly in the context of cancer . Researchers can utilize this high-purity compound to investigate cholesterol metabolism, neurogenerative diseases, oncology, and immunology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B121486 22R-Hydroxycholesterol CAS No. 17954-98-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313409
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17954-98-2, 22348-64-7
Record name (22R)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,22-diol, (3beta,22R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22b-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 22 R Hydroxycholesterol

Enzymatic Synthesis from Cholesterol

22(R)-hydroxycholesterol is an endogenous metabolic intermediate synthesized from cholesterol. wikipedia.org The primary enzyme responsible for this conversion is the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orgnih.gov This enzyme is a mitochondrial cytochrome P450 monooxygenase that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. nih.govnih.gov

The synthesis of 22(R)-hydroxycholesterol is the first of three sequential oxidative reactions catalyzed by P450scc on the cholesterol side chain. nih.gov This initial hydroxylation occurs at the C22 position of the cholesterol molecule. nih.gov The reaction requires molecular oxygen and reducing equivalents, which are supplied by NADPH through an electron transport chain consisting of two other mitochondrial proteins: adrenodoxin (B1173346) reductase and adrenodoxin. Each monooxygenase step in this pathway necessitates two electrons from NADPH.

The P450scc enzyme system is located in the inner mitochondrial membrane of steroidogenic tissues. While the enzyme itself is constitutively active, its function is dependent on the availability of its substrate, cholesterol. The transfer of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the steroidogenic acute regulatory protein (StAR), is therefore the true rate-limiting step in steroid hormone production.

The hydroxylation of cholesterol at the C22 position by P450scc is highly stereospecific, exclusively producing the (22R)-epimer. nih.gov This stereochemical precision is crucial for the subsequent enzymatic reactions in the steroidogenic pathway. Research in both mammalian and plant systems has highlighted this specificity. For instance, studies on diosgenin (B1670711) biosynthesis in fenugreek and Dioscorea zingiberensis have shown that the C22-hydroxylase enzymes involved exhibit strict 22R-stereospecificity. nih.gov

The alternative stereoisomer, 22(S)-hydroxycholesterol, is not produced by CYP11A1. While CYP11A1 can hydroxylate other substrates like vitamin D3, it produces 22S-hydroxyvitamin D3 as only a minor product, further underscoring the enzyme's preference for the R configuration at C22 of cholesterol. nih.gov

Intermediate Role in Pregnenolone (B344588) Synthesis Pathway

22(R)-hydroxycholesterol is a transient but essential intermediate in the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones. wikipedia.org The entire three-step process is catalyzed by the single enzyme, P450scc, in a highly processive reaction. nih.gov

Following the initial formation of 22(R)-hydroxycholesterol, the same P450scc enzyme catalyzes a second hydroxylation, this time at the C20 position, to yield 20α,22R-dihydroxycholesterol. nih.govnih.gov This dihydroxylated intermediate remains bound to the enzyme. nih.gov The sequential nature of these hydroxylations has been demonstrated through studies using isotopically labeled oxygen, which showed that the hydroxyl groups at C22 and C20 are derived from two different oxygen molecules.

The catalytic cycle of P450scc involves the binding of cholesterol, followed by the first hydroxylation to form 22(R)-hydroxycholesterol, a repositioning within the active site, and then the second hydroxylation to form 20α,22R-dihydroxycholesterol. nih.gov

Sequential Reactions in Pregnenolone Synthesis

StepSubstrateEnzymeProduct
1CholesterolP450scc (CYP11A1)22(R)-Hydroxycholesterol
222(R)-HydroxycholesterolP450scc (CYP11A1)20α,22R-Dihydroxycholesterol
320α,22R-DihydroxycholesterolP450scc (CYP11A1)Pregnenolone + Isocaproic aldehyde

The final step in this pathway is the cleavage of the carbon-carbon bond between C20 and C22 of 20α,22R-dihydroxycholesterol. wikipedia.org This reaction, also catalyzed by P450scc, results in the formation of pregnenolone and a six-carbon side-chain fragment, isocaproic aldehyde. nih.gov The entire three-reaction sequence is highly efficient, with the intermediate products, including 22(R)-hydroxycholesterol, being channeled directly to the next step without significant release from the enzyme. nih.gov Pre-steady-state kinetic analyses have shown that the oxidation of the intermediates is much faster than their dissociation from the enzyme, indicating a processive mechanism. nih.gov

Alternative or Shunt Pathways of 22(R)-Hydroxycholesterol Formation

Current scientific literature indicates that the enzymatic conversion of cholesterol by CYP11A1 is the primary, if not sole, pathway for the biosynthesis of 22(R)-hydroxycholesterol in mammals. While the broader cholesterol metabolic network includes various "shunt" pathways that produce other oxysterols, such as 24(S),25-epoxycholesterol, these are distinct from the synthesis of 22(R)-hydroxycholesterol. researchgate.netnih.govresearchgate.net

Some research has noted that 22(R)-hydroxycholesterol can be an intermediate in the biotransformation of cholesterol to bile acids, but this is still understood to be initiated by the action of CYP11A1. taylorandfrancis.com There is currently no significant evidence for an alternative, CYP11A1-independent enzymatic pathway for the de novo synthesis of 22(R)-hydroxycholesterol in mammalian cells. The production of this specific stereoisomer appears to be exclusively linked to the canonical steroidogenic pathway initiated by P450scc.

Key Enzymes and Intermediates in 22(R)-Hydroxycholesterol Metabolism

CompoundRoleKey Enzyme(s)
CholesterolPrecursor-
CYP11A1 (P450scc)Catalyst-
Adrenodoxin/Adrenodoxin ReductaseElectron Donors-
22(R)-HydroxycholesterolIntermediateCYP11A1 (P450scc)
20α,22R-DihydroxycholesterolIntermediateCYP11A1 (P450scc)
PregnenoloneProduct-
Isocaproic aldehydeByproduct-

Cellular and Tissue Distribution of 22(R)-Hydroxycholesterol Biosynthesis

The synthesis of 22(R)-hydroxycholesterol is the initial and rate-limiting step in the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. nih.govwikipedia.org This critical hydroxylation reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. nih.govoup.com Consequently, the production of 22(R)-hydroxycholesterol is predominantly localized to tissues with high steroidogenic activity and significant expression of the CYP11A1 enzyme.

Adrenals as a Primary Site of Synthesis

The adrenal glands are the principal sites of 22(R)-hydroxycholesterol synthesis. nih.gov Specifically, the adrenal cortex actively produces corticosteroids, requiring a robust and continuous supply of pregnenolone. nih.gov Research using bovine adrenocortical mitochondrial preparations has conclusively identified the enzymatic conversion of cholesterol into (22R)-22-hydroxycholesterol and its subsequent metabolites. nih.gov Kinetic studies of adrenocortical incubations with cholesterol further support the sequence of cholesterol being converted to 22(R)-hydroxycholesterol as the primary route for side-chain cleavage in the adrenal cortex. taylorandfrancis.com The high expression of the CYP11A1 enzyme within the adrenal glands underscores their role as a major hub for the production of this essential steroid intermediate. proteinatlas.orgbiorxiv.org

Brain and Central Nervous System Synthesis

There is compelling evidence for the synthesis of 22(R)-hydroxycholesterol within the brain and central nervous system (CNS), where it functions as a neurosteroid. Although the CYP11A1 protein has been difficult to detect in human brain tissue, its mRNA transcripts are present. researchgate.netresearchgate.net Studies have shown that human glial cells can produce pregnenolone, and this production is enhanced by the addition of 22(R)-hydroxycholesterol, indicating the presence of the necessary enzymatic machinery to process this compound. researchgate.net Furthermore, significantly lower levels of 22(R)-hydroxycholesterol have been found in the hippocampus and frontal cortex of brains from individuals with Alzheimer's disease compared to healthy controls, implying its presence and potential neuroprotective role in the CNS. The use of 22(R)-hydroxycholesterol in human neuroblastoma cell lines has also demonstrated its conversion to pregnenolone, supporting the concept of active neurosteroidogenesis. researchgate.net

Other Tissues with Active 22(R)-Hydroxycholesterol Production

Beyond the adrenals and brain, 22(R)-hydroxycholesterol synthesis occurs in other tissues characterized by steroid hormone production. The enzyme responsible for its synthesis, CYP11A1, is highly expressed in these locations. nih.gov

Gonads: The testes and ovaries are key sites of sex hormone production and, therefore, actively synthesize 22(R)-hydroxycholesterol as the initial step. oup.comnih.gov In the testes, CYP11A1 is expressed in Leydig cells, while in the ovaries, it is found in theca cells, both of which are responsible for androgen production. oup.comtaylorandfrancis.com

Placenta: During pregnancy, the placenta becomes a major steroidogenic organ, producing large amounts of progesterone (B1679170). benthamopen.com This requires high levels of CYP11A1 activity, making the placenta a significant site of 22(R)-hydroxycholesterol synthesis. nih.govproteinatlas.org Studies have confirmed the presence of 22(R)-hydroxycholesterol and its metabolites in human placenta, umbilical cord plasma, and maternal plasma. nih.govbiorxiv.orgbiorxiv.org

Skin: The skin is now recognized as a steroidogenic tissue, with studies showing the expression of CYP11A1. nih.gov This indicates a local production of steroid hormones initiated by the conversion of cholesterol to 22(R)-hydroxycholesterol.

Other Sites: Expression of CYP11A1 has also been noted in the gastrointestinal tract and the immune system, suggesting localized production. nih.gov While tissues such as the liver and adipose tissue are highly metabolically active and express liver X receptors (LXR) for which 22(R)-hydroxycholesterol is a ligand, their role in its primary synthesis is less established compared to the classical steroidogenic organs. nih.govannualreviews.org

Interactive Data Tables

Table 1: Key Enzyme in 22(R)-Hydroxycholesterol Biosynthesis

Gene NameEnzyme NameFunction
CYP11A1Cytochrome P450 side-chain cleavage enzyme (P450scc)Catalyzes the hydroxylation of cholesterol to form 22(R)-hydroxycholesterol.

Table 2: Primary Tissues of 22(R)-Hydroxycholesterol Synthesis

TissueCell Type(s)Primary FunctionSupporting Evidence
Adrenal Gland Adrenal cortex cellsCorticosteroid productionHigh CYP11A1 expression; direct measurement of conversion. nih.govproteinatlas.org
Brain (CNS) Glial cells, NeuronsNeurosteroidogenesisPresence of CYP11A1 mRNA; metabolism in neuronal cell lines. nih.govresearchgate.netresearchgate.net
Gonads Testicular Leydig cells, Ovarian theca cellsSex hormone synthesisHigh CYP11A1 expression in specific steroidogenic cells. oup.comproteinatlas.org
Placenta Syncytiotrophoblast cellsProgesterone production during pregnancyAbundant CYP11A1 expression; detection in placental and cord blood. nih.govbiorxiv.org
Skin Epidermal and dermal cellsLocal steroidogenesisDocumented expression of CYP11A1. nih.gov

Molecular Mechanisms and Cellular Signaling of 22 R Hydroxycholesterol

Nuclear Receptor Agonism

Liver X Receptor (LXR) Agonism

22(R)-Hydroxycholesterol is a well-established endogenous agonist for both isoforms of the Liver X Receptor, LXRα and LXRβ. nih.gov These receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.net Upon activation by ligands such as 22(R)-Hydroxycholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. researchgate.net

22(R)-Hydroxycholesterol is recognized as a potent, naturally occurring ligand that binds directly to both LXRα and LXRβ. nih.govfrontiersin.org This interaction is significant at concentrations that are found physiologically within the body. nih.gov The activation of LXRα by 22(R)-Hydroxycholesterol has been quantified with an EC50 value of 325 nM. caymanchem.com The binding affinities (Ki) of 22(R)-Hydroxycholesterol have been determined to be 380 nM for LXRα, with similar affinities observed for LXRβ. nih.gov This demonstrates that 22(R)-Hydroxycholesterol is an effective endogenous activator of both LXR isoforms. nih.gov

While 22(R)-Hydroxycholesterol activates both LXRα and LXRβ, the expression patterns of these isoforms suggest distinct physiological roles. LXRα is predominantly expressed in the liver, kidney, intestine, spleen, and adipose tissue, whereas LXRβ is expressed ubiquitously. nih.govnih.gov The differential expression of these isoforms implies that the effects of 22(R)-Hydroxycholesterol can be tissue-specific. Although 22(R)-Hydroxycholesterol binds to both isoforms with similar affinity, the cellular context and the presence of co-regulatory proteins can influence the transcriptional output. nih.gov For instance, some synthetic LXR ligands have shown isoform-selective binding, highlighting the potential for differential regulation. nih.gov

The molecular structure of 22(R)-Hydroxycholesterol is a key determinant of its ability to bind to and activate LXRs. Research has shown that position-specific monooxidation of the sterol side chain is a fundamental requirement for high-affinity binding to the LXR ligand-binding domain. nih.gov The stereochemistry at position 22 is also critical; the naturally occurring R configuration is essential for transactivation of both LXRα and LXRβ. The synthetic S configuration, 22(S)-Hydroxycholesterol, while capable of binding to both LXR subtypes with high affinity, fails to activate them in a cellular context. nih.gov This suggests that a precise orientation of the hydroxyl group on the side chain is necessary to induce the conformational change in the receptor required for transcriptional activation.

Farnesoid X Receptor (FXR) Agonism

In addition to its role as an LXR agonist, 22(R)-Hydroxycholesterol also functions as a ligand for the Farnesoid X Receptor (FXR), another nuclear receptor crucial for bile acid homeostasis. nih.govnih.gov This dual activity on both LXR and FXR highlights the intricate role of 22(R)-Hydroxycholesterol in coordinating different metabolic pathways.

A key function of FXR is the regulation of the Bile Salt Export Pump (BSEP), a transporter protein responsible for the secretion of bile acids from hepatocytes into the bile. nih.govnih.gov Studies have demonstrated that 22(R)-Hydroxycholesterol induces the expression of BSEP. nih.govnih.gov Initially, it was hypothesized that this induction was mediated by LXR, given that 22(R)-Hydroxycholesterol is a potent LXR ligand. However, experimental evidence has conclusively shown that the upregulation of BSEP by 22(R)-Hydroxycholesterol is mediated through the activation of FXR, not LXR. nih.govnih.gov

In human hepatocytes, treatment with 22(R)-Hydroxycholesterol led to a significant increase in BSEP mRNA levels. nih.gov Further investigation using reporter assays revealed that the BSEP promoter activity was markedly induced by 22(R)-Hydroxycholesterol in the presence of FXR, but not LXRα or LXRβ. nih.gov The mechanism of this regulation involves a specific FXR response element, an inverted repeat separated by one nucleotide (IR-1), located in the BSEP promoter. nih.gov Mutation of this IR-1 element significantly diminishes the ability of 22(R)-Hydroxycholesterol to induce BSEP promoter activity. nih.govnih.gov

Site-directed mutagenesis studies of the FXR ligand-binding domain have identified specific amino acid residues that are critical for activation by 22(R)-Hydroxycholesterol. While mutation of residues R331 and I352 abolished activation by both the bile acid chenodeoxycholic acid (CDCA) and 22(R)-Hydroxycholesterol, substitution of residues L340 and R351 differentiated the activation mediated by these two ligands, indicating distinct binding modes within the FXR ligand-binding pocket. nih.govnih.gov

Distinction from LXR-mediated BSEP Induction

While 22(R)-hydroxycholesterol is a well-established ligand for the Liver X Receptor (LXR), its role in the induction of the Bile Salt Export Pump (BSEP) presents a notable distinction from typical LXR-mediated pathways. Research has demonstrated that the upregulation of BSEP by 22(R)-hydroxycholesterol is not mediated by LXR, but rather through the Farnesoid X Receptor (FXR) nih.govnih.gov.

In a study utilizing human hepatocytes, 22(R)-hydroxycholesterol was found to markedly induce BSEP expression. The level of BSEP mRNA increased by as much as fivefold following treatment with the oxysterol nih.govnih.gov. Contrary to the initial hypothesis that this induction was an LXR-driven process, further investigation revealed that BSEP promoter activity was significantly induced by 22(R)-hydroxycholesterol only in the presence of FXR, not LXRs. This finding was substantiated by experiments showing that mutating the FXR response element (specifically the IR-1 element) within the BSEP promoter significantly diminished its responsiveness to 22(R)-hydroxycholesterol nih.govnih.gov. This evidence conclusively shows that 22(R)-hydroxycholesterol functions as an FXR ligand to induce BSEP expression, distinguishing this particular regulatory action from its role as an LXR agonist nih.govnih.gov.

Modulation of Gene Expression and Transcriptional Regulation

Regulation of Genes Involved in Lipid Homeostasis (e.g., ABCA1, ABCG1)

22(R)-hydroxycholesterol, primarily through its action as an LXR agonist, plays a significant role in modulating the expression of genes crucial for maintaining lipid homeostasis. Among the most important of these are the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 mdpi.comnih.govnih.gov. These transporters are pivotal in the process of reverse cholesterol transport, facilitating the efflux of excess cholesterol from peripheral cells to high-density lipoprotein (HDL) particles for transport back to the liver.

Studies across various cell types have confirmed the ability of 22(R)-hydroxycholesterol to upregulate these genes.

Brain Cells : In primary cultures of neurons, astrocytes, and microglia, treatment with 22(R)-hydroxycholesterol markedly increased both the mRNA and protein levels of ABCA1. This increased expression was functionally significant, leading to elevated apolipoprotein A-I (ApoA-I) and apolipoprotein E (ApoE)-specific cholesterol efflux from these cells nih.gov.

Endothelial Cells : In immortalized mouse aortic endothelial cells, combined treatment with 22(R)-hydroxycholesterol and the Retinoid X Receptor (RXR) agonist 9-cis-retinoic acid significantly increased ABCA1 protein expression and enhanced ApoA-I-mediated cholesterol efflux nih.gov.

Macrophages : The synthetic LXR agonist APD, which is significantly more potent than 22(R)-hydroxycholesterol, was shown to induce ABCA1 mRNA levels and increase the efflux of both cholesterol and phospholipid from multiple cell types, including macrophages nih.gov. This highlights the general mechanism by which LXR activation, achievable with 22(R)-hydroxycholesterol, stimulates the reverse cholesterol transport pathway.

Effect of 22(R)-Hydroxycholesterol on Lipid Homeostasis Genes
Cell TypeGene(s) UpregulatedFunctional OutcomeReference
Primary Neurons, Astrocytes, MicrogliaABCA1Increased cholesterol efflux to ApoA-I and ApoE nih.gov
Mouse Aortic Endothelial CellsABCA1Increased cholesterol efflux to ApoA-I nih.gov
General (via LXR activation)ABCA1, ABCG1Stimulation of cholesterol and phospholipid efflux nih.gov

Impact on Sterol Regulatory Element-Binding Proteins (SREBPs) Signaling Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway is a central regulator of cholesterol and fatty acid synthesis. Oxysterols, including 22(R)-hydroxycholesterol, exert significant influence over this pathway, generally acting as suppressors of SREBP activity. The primary mechanism involves the interaction of oxysterols with Insulin-induced gene (Insig) proteins located in the endoplasmic reticulum (ER) nih.govscienceopen.com.

When cellular sterol levels are low, the SREBP-SCAP (SREBP cleavage-activating protein) complex moves from the ER to the Golgi apparatus for proteolytic processing. This cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of lipogenic genes. Oxysterols inhibit this process by binding directly to Insig proteins nih.gov. This binding event stabilizes the SCAP-SREBP complex in the ER, preventing its transport to the Golgi and subsequent activation nih.govscienceopen.com. This suppression of SREBP processing leads to a coordinated downregulation of the entire cholesterol biosynthesis and uptake pathway.

Research indicates that endogenously synthesized side-chain oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), are potent inhibitors of SREBP-2 processing nih.gov. While 22(R)-hydroxycholesterol is primarily studied as an exogenous LXR agonist, its nature as a side-chain oxysterol suggests it participates in this negative feedback regulation of SREBP. However, the effects can be cell-type specific. For instance, the stereoisomer 22(S)-hydroxycholesterol was found to induce SREBP-1 in human hepatoma (HepG2) and preadipocyte (SGBS) cells, but not in myotubes, indicating a more complex and context-dependent regulatory role than simple suppression nih.gov.

Key Proteins in the SREBP Pathway Modulated by Oxysterols
ProteinFunctionEffect of Oxysterol BindingReference
SREBPTranscription factor for lipogenic genesProcessing and activation are inhibited nih.govscienceopen.com
SCAPSterol sensor and SREBP escort proteinRetained in the ER as part of a complex with Insig nih.govscienceopen.com
InsigER retention proteinBinds oxysterols, stabilizing its interaction with SCAP nih.gov

Cross-talk with Other Nuclear Receptor Pathways (e.g., PPARγ, RXR)

The molecular signaling of 22(R)-Hydroxycholesterol is deeply intertwined with the network of nuclear receptors that govern lipid metabolism. As a potent endogenous agonist for Liver X Receptors (LXRα and LXRβ), 22(R)-Hydroxycholesterol's activity invariably intersects with pathways controlled by other nuclear receptors, primarily through competition for the obligate heterodimer partner, Retinoid X Receptor (RXR). nih.govahajournals.org

Significant cross-talk has been identified between the LXR and Peroxisome Proliferator-Activated Receptor (PPAR) pathways. Both LXRs and PPARs form heterodimers with RXR to bind to their respective response elements on target genes and regulate transcription. nih.gov Activation of LXR by 22(R)-Hydroxycholesterol can suppress the signaling of PPARα. This repression occurs because the activated LXR/RXR heterodimer competes with the PPARα/RXR heterodimer for a limited pool of RXR. This competition reduces the formation of functional PPARα/RXR complexes, thereby decreasing their ability to bind to PPAR response elements (PPREs) and activate target genes involved in fatty acid degradation.

Furthermore, studies have demonstrated that overexpression of PPARα or PPARγ can suppress the LXR-mediated activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) promoter. oup.com This indicates a bidirectional antagonism where PPAR activation can inhibit LXR signaling, while LXR activation, as driven by 22(R)-Hydroxycholesterol, can dampen PPARα signaling. This reciprocal regulation allows for fine-tuned control over lipid synthesis and degradation, ensuring a coordinated response to cellular lipid levels. oup.com

Summary of LXR and PPAR Cross-talk via RXR
Receptor PathwayLigand ExampleHeterodimer PartnerEffect of Cross-talk
LXR22(R)-HydroxycholesterolRXRActivation suppresses PPARα signaling by competing for RXR.
PPARαFatty AcidsRXRActivation can suppress LXR-mediated SREBP-1c expression.
PPARγThiazolidinedionesRXRActivation can suppress LXR-mediated SREBP-1c expression. oup.com

Interactions with Other Intracellular Proteins and Cellular Effectors

Effects on Protein Processing and Degradation (e.g., IDOL and LDLR)

A critical cellular effect of 22(R)-Hydroxycholesterol, mediated through its activation of LXR, is the post-transcriptional regulation of the Low-Density Lipoprotein Receptor (LDLR). This regulation occurs via the LXR-IDOL-LDLR axis, a pathway independent of the well-known SREBP-mediated control of LDLR transcription. nih.gov

As a potent LXR agonist, 22(R)-Hydroxycholesterol induces the transcription of the gene encoding the E3 ubiquitin ligase known as Inducible Degrader of the LDLR (IDOL). nih.govnih.gov Once expressed, IDOL targets the cytoplasmic tail of the LDLR for ubiquitination. This modification marks the LDLR for lysosomal degradation, leading to a reduction in the number of LDLR proteins on the cell surface and consequently, decreased uptake of LDL cholesterol. nih.gov

Experimental studies have highlighted the kinetics and specificity of this pathway. Treatment of wild-type cells with 22(R)-Hydroxycholesterol causes a rapid and significant decrease in membrane LDLR levels, with a greater than 70% reduction observed within 4 hours. nih.govresearchgate.net In contrast, in cells lacking IDOL (Idol-/-), the reduction of LDLR in response to 22(R)-Hydroxycholesterol is markedly impaired and delayed, demonstrating that IDOL is the essential mediator of this effect. nih.govresearchgate.net This effect is distinct from that of other oxysterols like 25-hydroxycholesterol, which more potently suppresses LDLR expression by inhibiting SREBP-2 processing. nih.govresearchgate.net The 22(R)-Hydroxycholesterol pathway thus provides a rapid mechanism to downregulate cholesterol uptake in response to rising intracellular oxysterol levels.

Effect of 22(R)-Hydroxycholesterol on Membrane LDLR Levels
Cell TypeTreatmentTime (hours)LDLR ReductionPrimary Mechanism
Wild-Type (WT)22(R)-Hydroxycholesterol4>70%LXR-IDOL Pathway
IDOL-deficient (Idol-/-)22(R)-Hydroxycholesterol8~70%SREBP-2 Pathway (impaired)

Data adapted from studies in embryonic stem cells. nih.govresearchgate.net

Membrane-Associated Effects and Biophysical Interactions

The biophysical interactions of oxysterols with cellular membranes are an emerging area of study, as these interactions can modulate membrane properties such as fluidity, thickness, and lipid packing, which in turn influence the function of membrane-embedded proteins. mdpi.com While extensive biophysical data exists for cholesterol and other oxysterols like 25-hydroxycholesterol, specific studies detailing the direct membrane effects of 22(R)-Hydroxycholesterol are less common.

However, inferences can be drawn from the behavior of related side-chain oxysterols. For instance, 25-hydroxycholesterol has been shown to inhibit the lipid-condensing effects of cholesterol, leading to less rigid or stiff bilayers. conicet.gov.arnih.gov Molecular dynamics simulations suggest that 25-hydroxycholesterol disorders phospholipid headgroups and increases acyl chain intercalation, which contributes to membrane thinning and lateral expansion. cell.com It also alters the position and orientation of cholesterol within the bilayer, potentially increasing its availability for trafficking to other cellular compartments. cell.com

Although direct experimental evidence is limited for 22(R)-Hydroxycholesterol, its chemical structure—a cholesterol backbone with a hydroxyl group on the flexible side chain—suggests it may have distinct biophysical effects compared to cholesterol, where the hydroxyl group is on the rigid ring structure. The ability of 22(R)-Hydroxycholesterol to readily access intracellular enzymes in the mitochondria of steroidogenic cells implies it can efficiently traverse cellular membranes, though the precise mechanism and its impact on membrane fluidity and organization remain subjects for further investigation. taylorandfrancis.com

Physiological and Pathophysiological Roles of 22 R Hydroxycholesterol

Role in Steroidogenesis and Endocrine Function

The conversion of cholesterol to steroid hormones is a fundamental process for endocrine function, and 22(R)-Hydroxycholesterol is a key player in this pathway.

Regulation of Steroid Hormone Production (e.g., Progesterone)

22(R)-Hydroxycholesterol is an essential metabolic intermediate in the biosynthesis of steroid hormones from cholesterol. wikipedia.orgnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). nih.gov This process is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc). The reaction involves the hydroxylation of cholesterol to form 22(R)-Hydroxycholesterol, which is then further hydroxylated to 20α,22R-dihydroxycholesterol. nih.gov Subsequently, the bond between carbons 20 and 22 is cleaved by P450scc to yield pregnenolone, the precursor to all other steroid hormones, including progesterone (B1679170). nih.gov Progesterone, a vital hormone for the menstrual cycle and pregnancy, is synthesized from pregnenolone in two subsequent steps.

The production of testosterone (B1683101) in rat Leydig cells has been observed to be greater in the presence of 22(R)-Hydroxycholesterol than with luteinizing hormone (LH) stimulation, indicating its potent ability to drive steroid synthesis when it can access the necessary enzymes within the mitochondria. taylorandfrancis.com

Influence on Steroidogenic Acute Regulatory Protein (StAR) Activity

The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroid hormone production and is primarily mediated by the Steroidogenic Acute Regulatory Protein (StAR). nih.gov However, 22(R)-Hydroxycholesterol, being more soluble than cholesterol, can readily enter the mitochondria and bypass the requirement for StAR to initiate steroidogenesis. nih.gov This characteristic makes it a valuable tool in research to study the downstream enzymatic activity of the steroidogenic pathway, independent of the cholesterol transport step. In experimental settings using cells with non-functional or absent StAR protein, the addition of 22(R)-Hydroxycholesterol can rescue steroid production, demonstrating that the enzymatic machinery for steroid synthesis remains intact. nih.gov

Implications in Reproductive Endocrinology

The role of 22(R)-Hydroxycholesterol as a direct precursor to pregnenolone firmly establishes its importance in reproductive endocrinology. The synthesis of key reproductive hormones, such as progesterone and testosterone, is fundamentally dependent on the metabolic pathway in which 22(R)-Hydroxycholesterol is an obligate intermediate. nih.gov Therefore, the regulation of the enzymes that produce and metabolize this oxysterol is critical for normal reproductive function. For instance, efficient conversion of 22(R)-Hydroxycholesterol is indicative of the functional capacity of the steroidogenic pathway in ovarian granulosa cells, which are crucial for follicle development and hormone production.

Cholesterol Homeostasis and Lipid Metabolism

Beyond its role in producing steroid hormones, 22(R)-Hydroxycholesterol is also a signaling molecule that influences cholesterol balance and the metabolism of lipids.

Receptor/TransporterAgonistEffect on Gene ExpressionConsequence
Liver X Receptor (LXR)22(R)-HydroxycholesterolIncreasedActivation of downstream targets
ATP-binding cassette transporter A1 (ABCA1)(via LXR activation)IncreasedEnhanced cholesterol efflux from cells

Impact on Fatty Acid Metabolism and Triglyceride Synthesis

The influence of 22(R)-Hydroxycholesterol on lipid metabolism extends to fatty acids and triglycerides, often through its action as an LXR agonist. However, its effects can differ from those of synthetic LXR agonists. In human myotubes, while the synthetic LXR agonist T0901317 promoted the formation of diacylglycerol and triacylglycerol, 22(R)-Hydroxycholesterol had no such effect.

Furthermore, the expression of several genes involved in fatty acid transport and synthesis, including fatty acid transporter CD36, stearoyl-CoA desaturase-1, acyl-CoA synthetase long-chain family member 1, and fatty acid synthase (FAS), was increased by T0901317 but was not significantly changed by 22(R)-Hydroxycholesterol. This suggests that 22(R)-Hydroxycholesterol may regulate lipid metabolism in a more nuanced manner than some synthetic LXR ligands. Both 22(R)-Hydroxycholesterol and T0901317 did, however, increase the gene expression of LXRα and sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.

GeneEffect of T0901317Effect of 22(R)-Hydroxycholesterol
CD36IncreasedNo change
Stearoyl-CoA desaturase-1IncreasedNo change
Acyl-CoA synthetase long chain family member 1IncreasedNo change
Fatty acid synthase (FAS)IncreasedNo change
LXRαIncreasedIncreased
SREBP-1cIncreasedIncreased
ABCA1IncreasedIncreased

Role in Bile Acid Synthesis and Transport

Contrary to the expectation that its effects might be mediated through the liver X receptor (LXR), for which it is also a known agonist, studies in human primary hepatocytes and hepatoma cells have shown that 22(R)-Hydroxycholesterol upregulates BSEP expression specifically through the activation of FXR. nih.govnih.gov Treatment of these liver cells with 22(R)-Hydroxycholesterol led to a significant increase in BSEP messenger RNA (mRNA) levels, with observed increases of up to five-fold. nih.govnih.gov This induction is crucial as BSEP is the primary transporter responsible for the secretion of bile acids from hepatocytes into the bile canaliculi, which is a rate-limiting step in the enterohepatic circulation of bile acids. nih.gov

Further investigation into the mechanism has shown that the BSEP promoter's responsiveness to 22(R)-Hydroxycholesterol is dependent on a functional FXR element (IR1) within the promoter region. nih.gov Site-directed mutagenesis studies of the FXR ligand-binding domain have confirmed that 22(R)-Hydroxycholesterol interacts with this receptor to initiate its regulatory effects. nih.gov

Key FindingMechanism of ActionReceptor InvolvedOutcome
BSEP Induction Acts as a functional ligandFarnesoid X Receptor (FXR)Increases BSEP mRNA expression by up to 5-fold, enhancing bile acid secretion. nih.gov

Neurobiological Functions

The influence of 22(R)-Hydroxycholesterol extends to the central nervous system, where it exhibits a range of functions from neuroprotection to the promotion of specific neuronal cell lineages and regulation of cholesterol homeostasis.

Neuroprotective Properties

22(R)-Hydroxycholesterol demonstrates significant neuroprotective capabilities, particularly against the cytotoxicity induced by the beta-amyloid (Aβ) peptide, a key factor in the pathology of Alzheimer's disease. nih.gov Studies have found that levels of 22(R)-Hydroxycholesterol are lower in the hippocampus and frontal cortex of individuals with Alzheimer's disease compared to age-matched controls. nih.gov

In laboratory settings, 22(R)-Hydroxycholesterol provides dose-dependent protection to both rat pheochromocytoma (PC12) and human teratocarcinoma (NT2N) neuron cells from cell death induced by Aβ. nih.gov The mechanism of this protection appears to be direct and specific; the compound physically binds to the Aβ1-42 peptide. nih.gov This binding action forms a complex that is not toxic to neurons, effectively inactivating the peptide's harmful potential. nih.gov

The neuroprotective effect is highly specific in several ways:

Stereospecificity : The enantiomer, 22(S)-Hydroxycholesterol, fails to protect neurons from Aβ-induced death. nih.gov

Target Specificity : It does not offer protection against neurotoxicity induced by other agents, such as glutamate. nih.gov

Peptide Specificity : The protective effect is observed against the Aβ1-42 peptide but not against the shorter Aβ25-35 fragment. nih.gov

Protective ActionMechanismSpecificity
Against Aβ Cytotoxicity Direct binding to Aβ1-42 peptide, inactivating its toxic effect. nih.govStereospecific to the (R) form; specific to Aβ-induced damage. nih.gov

Stimulation of Dopaminergic Differentiation of Embryonic Stem Cells

Research has identified 22(R)-Hydroxycholesterol as a potent inducer of neuronal differentiation, with a particular selectivity for the dopaminergic lineage. johnshopkins.edunih.gov Studies investigating the neurogenic effects of this oxysterol on human mesenchymal stem cells (hMSCs) sourced from bone marrow, adipose tissue, and dental pulp have shown that it can successfully drive their differentiation into neuronal cells. johnshopkins.edunih.gov

Detailed characterization confirmed the generation of functional dopaminergic neurons, highlighting the selective neurogenic potential of 22(R)-Hydroxycholesterol. johnshopkins.edunih.gov The efficacy of these differentiated cells was further substantiated in vivo. When transplanted into a Wistar rat model of Parkinson's disease, the neurons promoted neuro-regeneration and ameliorated Parkinsonian symptoms. johnshopkins.edunih.gov Notably, hMSCs derived from dental pulp showed the highest in vitro differentiation efficiency, reaching approximately 80.2%. nih.gov These findings suggest that 22(R)-Hydroxycholesterol can yield a high percentage of functional dopaminergic neurons from stem cells. johnshopkins.edunih.gov

Role in Brain Cholesterol Regulation and Myelination

22(R)-Hydroxycholesterol is recognized as one of the oxysterols present in the central nervous system (CNS) that acts as a ligand for the liver X receptors (LXRs). nih.gov LXRs are critical nuclear receptors that function as sensors for sterol levels and play a pivotal role in regulating the expression of genes involved in cholesterol transport and homeostasis within the brain. nih.gov

The activation of LXRs by ligands such as 22(R)-Hydroxycholesterol is a key mechanism for maintaining brain cholesterol balance. This regulation is intrinsically linked to the process of myelination, as the vast majority of cholesterol in the brain is contained within myelin sheaths. nih.gov Proper LXR function is essential for oligodendrocytes, the myelin-producing cells of the CNS. Studies on LXR knockout mice have revealed reduced myelination, underscoring the importance of this regulatory pathway. nih.gov Therefore, as an LXR agonist, 22(R)-Hydroxycholesterol participates in the complex system that governs cholesterol metabolism, which is fundamental for the formation and maintenance of myelin. nih.gov

Immune Response and Inflammation Modulation

22(R)-Hydroxycholesterol also functions as a modulator of the immune system, capable of influencing inflammatory pathways.

Induction of Inflammatory Mediators (e.g., TNF-α)

The compound can promote a pro-inflammatory response through its effect on specific immune cells. Transcriptomic studies have shown that treating maturing dendritic cells with 22(R)-Hydroxycholesterol leads to the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). taylorandfrancis.com TREM-1 is an activating receptor found on myeloid cells that amplifies inflammatory responses. taylorandfrancis.com

Once TREM-1 is expressed on these cells, its subsequent activation or triggering leads to the release of substantial amounts of pro-inflammatory cytokines, specifically including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). taylorandfrancis.com This pathway identifies 22(R)-Hydroxycholesterol as a molecule capable of initiating a cascade that results in the production of potent inflammatory mediators. taylorandfrancis.com

Cell TypeReceptor InducedMediator Released
Maturing Dendritic Cells TREM-1TNF-α, IL-1β

Regulation of Microglial Activity and Neuroinflammation

Oxysterols, including 22(R)-Hydroxycholesterol, are increasingly recognized for their role in modulating the activity of microglia, the resident immune cells of the central nervous system. This regulation is a critical aspect of neuroinflammation, a process implicated in a variety of neurological disorders. nih.gov Activated microglia are key drivers of neuroinflammation and can release a variety of pro-inflammatory molecules that contribute to neuronal damage. frontiersin.orggsconlinepress.com

Research indicates that certain oxysterols can induce a pro-inflammatory environment for microglia. nih.gov For instance, 25-hydroxycholesterol (B127956) (25HC) and 27-hydroxycholesterol (B1664032) (27HC) have been shown to activate microglia, leading to the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). researchgate.netmdpi.comresearchgate.net This activation involves multiple signaling pathways and can upregulate the expression of major histocompatibility complex class II (MHC II), a marker of activated microglia. researchgate.netmdpi.comresearchgate.net In mouse models, the enzyme that produces 25HC, cholesterol 25-hydroxylase (Ch25h), is upregulated in activated microglia under neuroinflammatory conditions. nih.gov The resulting 25HC can promote the production of brain cytokines and the infiltration of leukocytes. nih.gov

This microglial activation is not only a general response to inflammatory stimuli but is also specifically implicated in the pathogenesis of neurodegenerative diseases. frontiersin.org In the context of Alzheimer's disease, disease-associated microglia (DAM) show an upregulation of Ch25h, the gene encoding the enzyme that produces 25-hydroxycholesterol. biorxiv.orgbiorxiv.org This suggests a direct link between cholesterol metabolism in microglia and the neuroinflammatory processes seen in the disease. nih.gov The oxysterol 27-hydroxycholesterol can also induce cellular senescence in microglia through oxidative damage. nih.gov Chronic microglial activation, fueled by factors such as oxysterols, can exacerbate neurodegeneration and contribute to the progression of diseases like Huntington's. nih.gov

Table 1: Effects of Oxysterols on Microglial Activity and Neuroinflammation

Oxysterol Effect on Microglia Associated Signaling/Markers Reference
25-Hydroxycholesterol (25HC) Induces IL-1β expression; Upregulates MHC II surface expression Akt, ERK, and Src kinase pathways researchgate.netmdpi.comresearchgate.net
27-Hydroxycholesterol (27HC) Induces IL-1β expression; Upregulates MHC II surface expression; Induces cellular senescence via oxidative damage Akt, ERK, and Src kinase pathways; IL-6/STAT3 signaling nih.govresearchgate.netmdpi.comresearchgate.net

Cellular Differentiation and Development

22(R)-Hydroxycholesterol has been identified as a molecule that can influence the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells that form cartilage. nih.gov Chondrogenesis is a complex process initiated by the condensation of MSCs and the expression of key chondrogenic genes like collagen type II and aggrecan. mdpi.com

Research has shown that specific oxysterols can promote this process. While some growth factors like Bone Morphogenetic Protein-2 (BMP-2) are known to be potent inducers of both chondrogenesis and osteogenesis, creating a need to prevent undesired bone formation, certain oxysterols appear to more selectively promote cartilage formation. mdpi.com The use of MSCs for cartilage repair is a promising area of regenerative medicine, and understanding the factors that guide their differentiation is crucial. nih.govdongguk.edu Effective chondrogenesis requires not only the initiation of cartilage formation but also the suppression of hypertrophy and osteogenesis, which can lead to calcification. researchgate.net

In addition to its role in chondrogenesis, 22(R)-Hydroxycholesterol is also involved in osteogenic differentiation, the process of bone formation. Often, its effects are observed in combination with other oxysterols, particularly 20(S)-hydroxycholesterol. nih.govnih.govmdpi.com This combination has been reported to have potent osteogenic properties when applied to marrow stromal cells in vitro. nih.gov

This osteogenic oxysterol combination has been shown to not only induce the differentiation of progenitor cells into mature osteoblasts but also to counteract the negative effects of oxidative stress on this process. nih.gov Oxidative stress is known to inhibit the differentiation of osteoprogenitor cells, and the combination of 22(R)- or 22(S)-hydroxycholesterol with 20(S)-hydroxycholesterol can block and even reverse this inhibition. nih.gov The mechanism behind this protective and pro-osteogenic effect is linked to the activation of the Hedgehog signaling pathway. nih.govmdpi.com

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also involved in tissue regeneration and homeostasis in adults. researchgate.net 22(R)-Hydroxycholesterol, particularly in concert with 20(S)-hydroxycholesterol, has been shown to modulate this pathway. mdpi.commdpi.com The activation of the Hh pathway by these oxysterols is a key mechanism through which they promote osteogenic differentiation of mesenchymal stem cells. nih.govmdpi.com

The core of the Hh signaling pathway involves the transmembrane protein Smoothened (Smo). pnas.org In the absence of a Hedgehog signal, the receptor Patched1 (Ptch1) inhibits Smo activity. pnas.org Certain oxysterols can act as endogenous modulators of Smo. escholarship.org While 20(S)-hydroxycholesterol is a direct activator of Smo, the combination with 22(R)- or 22(S)-hydroxycholesterol enhances this osteogenic activity through the indirect activation of Smo. mdpi.comnih.gov This activation leads to the downstream signaling cascade that ultimately results in the expression of genes controlling cell fate and differentiation. researchgate.net The interaction is specific, as other structurally related oxysterols may not significantly induce this pathway. researchgate.net

Disease Contexts

Dysregulation of cholesterol metabolism and the resulting changes in oxysterol levels in the brain are increasingly implicated in the pathogenesis of several neurodegenerative diseases. nih.govportlandpress.com Neuroinflammation is a common feature of these disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). frontiersin.orgfrontiersin.orgfrontiersin.org

In Alzheimer's disease , alterations in the levels of various oxysterols have been observed. mdpi.com For example, levels of 27-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol (B24107) are often increased in AD brains, while levels of 24(S)-hydroxycholesterol, the main cholesterol metabolite in the brain, tend to decrease, likely due to neuronal loss. mdpi.comnih.gov As discussed previously, oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol can activate microglia, contributing to the chronic neuroinflammation that is a hallmark of AD. researchgate.netmdpi.combiorxiv.org

In Parkinson's disease , neuroinflammation is also a key pathological feature, characterized by the activation of microglial cells in the substantia nigra. gsconlinepress.comfrontiersin.orgfrontiersin.org While the direct role of 22(R)-Hydroxycholesterol in the neuroinflammatory aspects of PD is still under investigation, it has been studied for its potential in neuronal differentiation. A study investigated the neurogenic effect of 22(R)-Hydroxycholesterol on human mesenchymal stem cells, finding that it could promote their differentiation into dopaminergic neurons. johnshopkins.edunih.gov When these differentiated cells were transplanted into a rat model of Parkinson's disease, they showed a regenerative effect and ameliorated parkinsonian symptoms, suggesting a potential therapeutic avenue. johnshopkins.edunih.gov

In Huntington's disease , neuroinflammation and microglial activation are also considered significant contributors to the disease's progression. nih.govresearchgate.netnih.govresearchgate.net Chronic activation of microglia can exacerbate neurodegeneration. nih.gov While specific studies on 22(R)-Hydroxycholesterol in HD are limited, the established link between oxysterols, microglial activation, and neurodegeneration in other contexts suggests that altered cholesterol metabolism could also play a role in this disease. frontiersin.orgnih.gov

Table 2: Role of Oxysterols in Neurological Disorders

Disease Key Findings Related to Oxysterols Potential Role of 22(R)-Hydroxycholesterol Reference
Alzheimer's Disease Altered levels of 24(S)-HC, 27-HC, 7β-HC, 7-KC; Microglial activation by 25-HC and 27-HC Contribution to neuroinflammation via general oxysterol mechanisms researchgate.netmdpi.combiorxiv.orgmdpi.comnih.gov
Parkinson's Disease Neuroinflammation and microglial activation are key features Promotes differentiation of MSCs into dopaminergic neurons; Ameliorates symptoms in a rat model frontiersin.orgjohnshopkins.edunih.gov

Cardiovascular Diseases (e.g., Atherosclerosis, Hyperlipidemia)

22(R)-Hydroxycholesterol, an oxysterol and metabolic intermediate, plays a significant role in the regulation of cholesterol homeostasis, which is intrinsically linked to the pathogenesis of cardiovascular diseases such as atherosclerosis. Its primary mechanism of action in this context is through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as crucial regulators of lipid metabolism. jci.orgnih.gov

As a natural agonist for both LXRα and LXRβ, 22(R)-Hydroxycholesterol is instrumental in initiating the process of reverse cholesterol transport. jci.org This process is essential for removing excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and transporting it back to the liver for excretion. nih.gov Activation of LXRs by 22(R)-Hydroxycholesterol induces the expression of key transport proteins, notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). frontiersin.org These transporters facilitate the efflux of cholesterol from cells, thereby preventing the accumulation of lipid-laden foam cells that are a hallmark of atherosclerotic lesions. nih.gov

Studies utilizing various LXR agonists have consistently demonstrated an attenuation of atherosclerosis in animal models. nih.gov The anti-atherogenic effects are largely attributed to this enhancement of reverse cholesterol transport. nih.gov Furthermore, research has indicated that LXR agonists, including 22(R)-Hydroxycholesterol, can attenuate the expression and signaling of the angiotensin II type 1 receptor (AT1R). nih.gov Since angiotensin II is known to promote inflammation, vasoconstriction, and fibrosis—all contributing factors to atherosclerosis—its inhibition presents another pathway through which 22(R)-Hydroxycholesterol may exert cardioprotective effects. nih.gov

FeatureRole of 22(R)-Hydroxycholesterol
Mechanism Activation of Liver X Receptors (LXRα and LXRβ) jci.org
Key Process Promotes reverse cholesterol transport nih.gov
Target Genes Upregulates ABCA1 and ABCG1 expression frontiersin.org
Cellular Effect Facilitates cholesterol efflux from macrophages nih.gov
Pathological Impact Prevents foam cell formation, attenuates atherosclerosis nih.gov
Additional Effect May reduce angiotensin II type 1 receptor (AT1R) signaling nih.gov

Cancer Research

The involvement of 22(R)-Hydroxycholesterol in cancer biology is an area of active investigation, with a primary focus on its antiproliferative properties mediated through LXR signaling pathways.

Research has shown that 22(R)-Hydroxycholesterol exerts antiproliferative effects across a diverse range of human cancer cell lines. This inhibitory action has been observed in models of prostate, breast, colon, and lung cancer, as well as hepatoma, osteosarcoma, and melanoma. iiarjournals.org

Studies comparing different cancer cell lines have revealed that cells with higher expression levels of LXRα mRNA tend to be more sensitive to the growth-inhibitory effects of 22(R)-Hydroxycholesterol. iiarjournals.org For example, LNCaP human prostate cancer cells, which have relatively high LXRα expression, are particularly sensitive to treatment. iiarjournals.org In addition to inhibiting proliferation, 22(R)-Hydroxycholesterol has been shown to induce apoptosis (programmed cell death) in breast cancer cells. mdpi.com

Cancer TypeCell Line(s)Observed EffectReference
Prostate Cancer LNCaP (and sublines)Inhibition of proliferation iiarjournals.org
Breast Cancer MCF-7Inhibition of proliferation, Induction of apoptosis iiarjournals.orgmdpi.com
Hepatoma HepG2Inhibition of proliferation iiarjournals.org
Lung Cancer A549Inhibition of proliferation iiarjournals.org
Cervical Cancer HeLaInhibition of proliferation iiarjournals.org
Osteosarcoma U2OSInhibition of proliferation iiarjournals.org

The anticancer effects of 22(R)-Hydroxycholesterol are predominantly linked to its function as an LXR agonist. The activation of LXRs in cancer cells triggers a cascade of events that can impede tumor growth and survival. nih.gov

One of the key mechanisms is the induction of cell cycle arrest, primarily at the G1 phase. iiarjournals.org LXR activation can modulate the expression of critical cell cycle regulators. For instance, treatment with LXR agonists has been shown to reduce the expression of S-phase kinase-associated protein 2 (Skp2), a protein involved in cell cycle progression. nih.gov In breast cancer cells, LXR activation also suppresses the expression of cyclin D1 and cyclin A2 while increasing levels of the tumor suppressor protein p53. oup.com

Furthermore, LXR activation by 22(R)-Hydroxycholesterol can stimulate cholesterol efflux via ABCG1 in breast cancer cells. mdpi.com This depletion of cellular cholesterol may contribute to the inhibition of proliferation and stimulation of apoptosis, as cancer cells often have high cholesterol requirements to support rapid growth. mdpi.comnih.gov By modulating these fundamental cellular processes, 22(R)-Hydroxycholesterol and other LXR agonists represent a potential avenue for adjuvant cancer therapy. iiarjournals.org

Bone Disorders (e.g., Osteoporosis)

The role of oxysterols in bone metabolism is complex, with different compounds exerting varied effects. 22(R)-Hydroxycholesterol has been identified as a molecule that can influence bone cell differentiation. Research indicates that it can significantly stimulate chondrogenesis, the process of cartilage formation, which is a critical component of skeletal development. nih.gov

In the context of bone formation (osteogenesis), 22(R)-Hydroxycholesterol has been studied, often in combination with other oxysterols like 20(S)-hydroxycholesterol. These combinations have been shown to enhance the osteogenesis of mesenchymal stem cells (MSCs). nih.gov The mechanism appears to involve the activation of the Hedgehog (Hh) signaling pathway, a crucial regulator of osteoblast differentiation. nih.gov While 27-hydroxycholesterol, another cholesterol metabolite, has been linked to decreased osteoblast differentiation and enhanced bone resorption through its actions on estrogen and liver X receptors, the specific and independent role of 22(R)-Hydroxycholesterol in osteoporosis requires further elucidation. researcher.life However, its demonstrated ability to promote the differentiation of stem cells into bone-forming lineages, particularly in synergy with other compounds, suggests its potential relevance in bone health. nih.gov

Lipoid Congenital Adrenal Hyperplasia (Lipoid CAH)

Lipoid Congenital Adrenal Hyperplasia (Lipoid CAH) is the most severe form of CAH, arising from defects in the earliest step of steroidogenesis—the conversion of cholesterol to pregnenolone. wikipedia.orgwikipedia.org This process is fundamentally impaired in individuals with Lipoid CAH, most commonly due to mutations in the gene for the Steroidogenic Acute Regulatory Protein (StAR). wikipedia.orgnih.gov The StAR protein is responsible for transporting cholesterol from the outer to the inner mitochondrial membrane, where the cholesterol side-chain cleavage enzyme (P450scc) resides. wikipedia.org

22(R)-Hydroxycholesterol is a key intermediate in this pathway. wikipedia.org Cholesterol is first hydroxylated to form 22(R)-Hydroxycholesterol, which is then further processed by P450scc to ultimately yield pregnenolone. wikipedia.org Crucially, unlike cholesterol, 22(R)-Hydroxycholesterol is a soluble hydroxysterol that can bypass the StAR-dependent transport step and directly enter the mitochondria. nih.govtaylorandfrancis.com

This property makes 22(R)-Hydroxycholesterol an invaluable tool in the diagnosis of Lipoid CAH. In laboratory assays using patient cells, the addition of 22(R)-Hydroxycholesterol can determine the functionality of the P450scc enzyme system. nih.gov If the cells can produce pregnenolone from 22(R)-Hydroxycholesterol but not from cholesterol, it confirms that the P450scc enzyme is active and that the defect lies in the StAR protein. This allows for a precise diagnosis of StAR-related Lipoid CAH. nih.gov Therefore, 22(R)-Hydroxycholesterol serves as a critical positive control in functional assays, indicating the maximum steroidogenic capacity of the cell's enzymatic machinery downstream of the initial cholesterol transport step. nih.govtaylorandfrancis.com

Advanced Research Methodologies and Approaches

In Vitro Studies and Cell Culture Models

In vitro research provides a fundamental platform for investigating the direct cellular and molecular effects of 22(R)-Hydroxycholesterol. By isolating specific cell types, researchers can dissect intricate pathways without the confounding variables of a whole organism.

Primary cells, which are isolated directly from tissues, are considered a gold standard for in vitro models because they closely mimic the physiological state of cells in the body. atcc.orgnih.gov

Human Hepatocytes : Primary human hepatocytes are crucial for studying the role of 22(R)-Hydroxycholesterol in liver function, particularly in the regulation of genes involved in cholesterol and bile acid metabolism. atcc.org For instance, studies have shown that 22(R)-Hydroxycholesterol can induce the expression of the bile salt export pump (BSEP) in human hepatocytes. nih.gov However, it was observed that unlike other liver X receptor (LXR) agonists, 22(R)-Hydroxycholesterol did not induce the expression of cholesterol 7α-hydroxylase (cyp7a) in primary human hepatocytes, highlighting species-specific differences in LXR signaling. oup.com

Granulosa Cells : These somatic cells of the ovarian follicle are essential for steroidogenesis. researchgate.netmdpi.com Research using primary granulosa cells from wild-type and superoxide (B77818) dismutase 2 heterozygous (Sod2+/-) mice has demonstrated that 22(R)-Hydroxycholesterol supports the production of progestins. researchgate.net Notably, the progestin production in response to 22(R)-Hydroxycholesterol was significantly lower in cells from Sod2+/- mice, suggesting that oxidative stress can impair the steroidogenic pathway downstream of cholesterol transport. researchgate.net

Macrophages : These immune cells are key players in inflammation and lipid metabolism. ersnet.org Studies on primary macrophages have explored the effects of various oxysterols, including 22(R)-Hydroxycholesterol. nih.gov For example, while 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032) were found to suppress IgA production, 22(R)-Hydroxycholesterol, a known LXR ligand, did not have the same effect, indicating distinct immunomodulatory roles for different oxysterols. nih.gov Tumor-derived 22(R)-hydroxycholesterol has been shown to affect the expression of CCR7 in dendritic cells, a critical chemokine receptor for immune cell migration. nih.gov

Table 1: Summary of 22(R)-Hydroxycholesterol Studies in Primary Cells

Cell Type Organism Key Research Focus Selected Findings Reference(s)
Human Hepatocytes Human Gene regulation, Bile acid metabolism Induces BSEP expression via FXR, not LXR. nih.gov Does not induce CYP7A1 expression. oup.com nih.govoup.com
Granulosa Cells Mouse Steroidogenesis, Oxidative stress Supports progestin production; this effect is diminished in Sod2+/- mice. researchgate.net
Macrophages Human/Mouse Immune response, Lipid metabolism Does not suppress IgA production, unlike other oxysterols. nih.gov Affects chemokine receptor expression. nih.gov nih.govnih.gov

Established cell lines, which are immortalized and can be cultured indefinitely, offer consistency and scalability for research.

THP-1 : This human monocytic leukemia cell line can be differentiated into macrophages and is widely used in immunology and atherosclerosis research. cellosaurus.orgebi.ac.uk In THP-1 derived macrophages, 22(R)-Hydroxycholesterol, as an LXR agonist, is used to study the regulation of genes involved in cholesterol efflux and inflammation. oup.comnih.gov For example, LXR activation by agonists like 22(R)-Hydroxycholesterol can induce the expression of ABCA1, a key transporter in reverse cholesterol transport. oup.comnih.gov Studies have also investigated how LXR activation influences cell cycle progression in THP-1 cells. nih.gov

LNCaP : An androgen-sensitive human prostate adenocarcinoma cell line, LNCaP cells are used to study the effects of oxysterols on cancer cell proliferation. LXR activation by agonists, including 22(R)-Hydroxycholesterol, has been shown to inhibit cell proliferation and cause G1/S arrest in LNCaP cells, suggesting a potential role for LXR signaling in prostate cancer. nih.gov

MA-10 : The MA-10 cell line is a mouse Leydig tumor cell line that serves as a valuable model for studying testicular steroidogenesis. researchgate.net These cells produce progesterone (B1679170) in response to hormonal stimulation. mdpi.com 22(R)-Hydroxycholesterol is frequently used in MA-10 cell experiments as a cell-permeable cholesterol analog that can bypass the rate-limiting step of cholesterol transport into the mitochondria. mdpi.comnih.gov This allows researchers to specifically study the activity of the steroidogenic enzymes downstream of cholesterol delivery, such as the cholesterol side-chain cleavage enzyme (CYP11A1). mdpi.comnih.gov

Table 2: Use of 22(R)-Hydroxycholesterol in Established Cell Lines

Cell Line Cell Type Organism Research Application Example Finding Reference(s)
THP-1 Monocyte/Macrophage Human Cholesterol metabolism, Inflammation, Cell cycle LXR activation induces cholesterol efflux genes. oup.comnih.gov oup.comnih.gov
LNCaP Prostate Cancer Human Cancer cell proliferation, Cell cycle LXR activation by agonists leads to G1/S cell cycle arrest. nih.gov
MA-10 Leydig Tumor Cell Mouse Steroid hormone biosynthesis Serves as a substrate for CYP11A1 to produce progesterone, bypassing mitochondrial cholesterol transport. mdpi.comnih.gov mdpi.comnih.govnih.gov

Understanding how 22(R)-Hydroxycholesterol modulates cellular function often involves analyzing its impact on gene expression.

Quantitative Polymerase Chain Reaction (qPCR) : This technique is used to measure the expression levels of specific genes. In studies involving 22(R)-Hydroxycholesterol, qPCR is frequently employed to quantify the mRNA levels of LXR target genes. For example, researchers have used qPCR to confirm that treatment of macrophages with LXR agonists upregulates the expression of genes like ABCA1 and ABCG1, which are involved in cholesterol efflux. kjpp.netkoreascience.kr

Microarrays : Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. A microarray study on primary human hepatocytes revealed that 22(R)-Hydroxycholesterol markedly induced the expression of the Bile Salt Export Pump (BSEP), a finding that was unexpected as it was initially hypothesized to be mediated by LXR. nih.gov This broad, unbiased approach can uncover novel gene regulatory networks affected by 22(R)-Hydroxycholesterol. frontiersin.org

Changes in gene expression are often followed by alterations in protein levels and activity, which are assessed using various protein analysis techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used method for quantifying the concentration of a specific protein in a sample. In the context of 22(R)-Hydroxycholesterol research, ELISA might be used to measure the secretion of cytokines from immune cells or the production of steroid hormones like progesterone from MA-10 cells to assess the biological outcome of cellular treatments.

Western Blot : This technique is used to detect and quantify specific proteins in a sample. For instance, after treating cells with 22(R)-Hydroxycholesterol, Western blotting can be used to verify if the increased mRNA expression of a target gene, such as ABCA1, translates to an increase in the corresponding protein level. biorxiv.org It is also used to analyze the abundance of proteins involved in various signaling pathways that might be modulated by 22(R)-Hydroxycholesterol. nih.gov

In Vivo Animal Models

In vivo models are indispensable for understanding the physiological and pathological effects of 22(R)-Hydroxycholesterol in a whole-organism context.

Genetically engineered mouse models, where specific genes are deleted or altered, have been instrumental in defining the in vivo roles of the pathways modulated by 22(R)-Hydroxycholesterol.

LXR knockout (KO) mice : The use of mice lacking LXRα (LXRα-/-) or both LXRα and LXRβ (LXRα/β-/-) has been crucial in confirming that LXRs are the primary mediators of the effects of agonists like 22(R)-Hydroxycholesterol. For example, LXRα knockout mice fail to induce the expression of the cyp7a gene in response to a high-cholesterol diet, a response that is normally mediated by oxysterol activation of LXRα. oup.com These models are essential for dissecting the specific in vivo functions of LXR in cholesterol homeostasis and inflammation. nih.gov

Sod2+/- mice : These mice, which have a reduced expression of the mitochondrial antioxidant enzyme superoxide dismutase 2, serve as a model for studying the effects of chronic oxidative stress. In a study investigating ovarian steroidogenesis, female Sod2+/- mice showed decreased plasma progesterone levels. researchgate.net Furthermore, primary granulosa cells isolated from these mice exhibited a blunted response to 22(R)-Hydroxycholesterol in terms of progestin production, demonstrating in an in vivo relevant model how oxidative stress can compromise the steroidogenic capacity of ovarian cells. researchgate.net

Table 3: Application of Genetically Modified Mouse Models in 22(R)-Hydroxycholesterol Research

Mouse Model Gene Modification Key Phenotype Relevance to 22(R)-Hydroxycholesterol Research Reference(s)
LXR knockout Deletion of LXRα and/or LXRβ Altered cholesterol and lipid metabolism Used to confirm that LXR is the in vivo target of 22(R)-Hydroxycholesterol and to study its role in gene regulation. oup.com
Sod2+/- Heterozygous deletion of Superoxide Dismutase 2 Increased oxidative stress Demonstrates how oxidative stress impairs steroidogenesis in response to 22(R)-Hydroxycholesterol. researchgate.net

Investigation of Physiological and Pathological Outcomes

22(R)-Hydroxycholesterol is an endogenous oxysterol that serves as a crucial intermediate in fundamental biological pathways. Physiologically, it is a key metabolite in the biosynthesis of steroid hormones and bile acids from cholesterol. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a process that proceeds through hydroxylated intermediates, including 22(R)-hydroxycholesterol and 20α,22R-dihydroxycholesterol. This conversion is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc.

Recent research has also highlighted the role of 22(R)-Hydroxycholesterol during pregnancy. Studies have identified a metabolic pathway in the placenta that converts 22(R)-hydroxycholesterol to a C27 bile acid. Intermediates of this pathway are found in significant quantities in umbilical cord plasma and maternal plasma, suggesting a role in fetal development and pregnancy maintenance.

Beyond its role as a metabolic intermediate, 22(R)-Hydroxycholesterol actively participates in cellular signaling, primarily as a ligand for nuclear receptors. It is a known agonist of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Through LXR activation, 22(R)-Hydroxycholesterol can influence the expression of genes involved in these processes. Additionally, it has been identified as an agonist for the Farnesoid X Receptor (FXR), inducing the expression of the bile salt export pump (BSEP).

The physiological effects of 22(R)-Hydroxycholesterol extend to the immune system, where tumor-derived 22(R)-hydroxycholesterol can modulate the expression of CCR7 in dendritic cells, influencing their maturation and function. Furthermore, it has been shown to stimulate chondrogenesis in human adipose-derived mesenchymal stem cells, an effect that is mediated through the upregulation of LXR signaling pathways.

From a pathological perspective, dysregulation of 22(R)-Hydroxycholesterol levels and its signaling pathways have been implicated in various diseases. Its influence on immune cells suggests a potential role in the tumor microenvironment and inflammatory diseases. Given its function as a key intermediate in steroidogenesis and its signaling capabilities, alterations in its metabolism could contribute to endocrine disorders. The involvement of oxysterols in cellular processes like proliferation and cell death also points to a potential role in the pathology of cancer.

Analytical Techniques for 22(R)-Hydroxycholesterol Quantification and Identification

Accurate quantification and identification of 22(R)-Hydroxycholesterol in biological matrices are essential for understanding its physiological and pathological roles. Due to its low abundance and isomeric complexity, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of 22(R)-Hydroxycholesterol due to its high sensitivity, specificity, and throughput. This method typically involves a sample preparation procedure to isolate the oxysterol from complex biological samples, followed by chromatographic separation and mass spectrometric detection.

Sample preparation often includes an initial alkaline hydrolysis step to release esterified oxysterols, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances. To enhance ionization efficiency and sensitivity, 22(R)-Hydroxycholesterol is often derivatized.

The prepared sample is then injected into a liquid chromatograph, where 22(R)-Hydroxycholesterol is separated from other oxysterols and matrix components on a chromatographic column, often a reversed-phase column. The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition for 22(R)-Hydroxycholesterol. The use of stable isotope-labeled internal standards, such as d7-24-hydroxycholesterol, is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.

ParameterTypical Value/ConditionSource
Sample TypePlasma, Serum, Tissues
ExtractionLiquid-Liquid or Solid-Phase Extraction
DerivatizationOptional, enhances sensitivity
LC ColumnReversed-phase (e.g., Phenyl-Hexyl)
MS DetectionTriple Quadrupole with ESI
Ionization ModeElectrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal StandardStable Isotope-Labeled Oxysterol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for the quantification of oxysterols, including 22(R)-Hydroxycholesterol. GC-MS is particularly valued for its high chromatographic resolution, which allows for the separation of closely related isomers.

Prior to GC-MS analysis, 22(R)-Hydroxycholesterol must be derivatized to increase its volatility and thermal stability. This is typically achieved by silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer for ionization and detection.

For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized 22(R)-Hydroxycholesterol. For more definitive identification and quantification, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. This technique provides enhanced specificity by monitoring a specific fragmentation reaction of the analyte. While GC-MS offers excellent separation, it generally has longer run times compared to modern LC-MS/MS methods.

ParameterTypical Value/ConditionSource
Sample PreparationSilylation (e.g., TMS derivatization)
GC ColumnCapillary Column (e.g., BPX5)
Injection ModeSplitless
MS DetectionQuadrupole or Ion Trap
Detection ModeSelected Ion Monitoring (SIM) or MRM (MS/MS)
Run TimeTypically >15 minutes

Synthetic Chemistry Approaches for 22(R)-Hydroxycholesterol and Analogs

The chemical synthesis of 22(R)-Hydroxycholesterol and its analogs is crucial for providing reference standards for analytical studies, for use in biological assays to elucidate its functions, and for the development of novel therapeutic agents that modulate its signaling pathways.

Stereospecific Synthesis of Oxysterols

The synthesis of 22(R)-Hydroxycholesterol presents a significant stereochemical challenge due to the multiple chiral centers in the cholesterol backbone and the specific (R) configuration required at the C-22 position. Stereospecific synthetic methods have been developed to address this challenge. One such approach involves the use of a stereospecific method initially developed for triterpenes, which has been successfully applied to the steroid series. This method allows for the controlled introduction of the hydroxyl group at the C-22 position with the desired (R) stereochemistry, leading to the synthesis of (22R)-22-hydroxycholesterol in good yields.

Design and Evaluation of Novel LXR Modulators

As a natural ligand for the Liver X Receptors (LXRs), 22(R)-Hydroxycholesterol serves as a lead compound for the design and synthesis of novel LXR modulators. The goal of these efforts is often to develop selective LXR modulators that can separate the beneficial anti-inflammatory and cholesterol-regulating effects of LXR activation from the undesirable side effect of increased triglyceride synthesis (hypertriglyceridemia).

Computational and In Silico Modeling

Computational and in silico modeling have become indispensable tools in modern biochemical and pharmacological research, offering profound insights into the molecular interactions and biological activities of compounds like 22(R)-Hydroxycholesterol. These methodologies allow for the simulation and prediction of complex biological processes at a molecular level, guiding further experimental validation and drug discovery efforts. By leveraging the power of computational chemistry and bioinformatics, researchers can elucidate the mechanisms of action, predict binding affinities, and understand the structure-activity relationships of endogenous ligands and potential therapeutic agents.

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and its protein target (receptor). These methods provide a detailed, three-dimensional view of the binding mode and the stability of the resulting complex, which is crucial for understanding the biological function of ligands like 22(R)-Hydroxycholesterol.

Ligand-Receptor Docking

Docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method involves placing the ligand in various conformations within the receptor's binding site and scoring these poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For 22(R)-Hydroxycholesterol, docking studies have been instrumental in understanding its interaction with several nuclear receptors.

Liver X Receptors (LXRs) : Docking simulations of 22(R)-Hydroxycholesterol into the ligand-binding domain (LBD) of LXRβ have revealed a stable binding pose similar to other known LXR agonists. researchgate.net The estimated binding energy, indicated by the Glide docking score, was calculated to be -10.80 kcal/mol, suggesting a strong and favorable interaction. researchgate.net Key interactions involve the formation of hydrogen bonds between the hydroxyl groups of the oxysterol and specific amino acid residues within the LXR binding pocket, which are critical for receptor activation. researchgate.net

RAR-related Orphan Receptor Gamma (RORγ) : The molecular basis for the activation of RORγ by hydroxycholesterols has been elucidated through crystallographic studies and computational docking. nih.gov The crystal structure of the RORγ LBD in complex with 22(R)-Hydroxycholesterol shows the ligand fitting into a well-defined hydrophobic pocket. nih.gov The interactions are primarily hydrophobic, involving the cholesterol ring system and various residues within the binding site. nih.gov The specific orientation of the 22R-hydroxyl group is crucial for establishing the interactions that lead to the recruitment of coactivators and subsequent gene transcription. nih.gov

Farnesoid X Receptor (FXR) : While detailed docking images are less common in the literature, the interaction between 22(R)-Hydroxycholesterol and FXR has been confirmed through functional assays and mutagenesis studies. nih.govnih.gov These studies have identified key amino acid residues in the FXR ligand-binding domain that are essential for the activation mediated by 22(R)-Hydroxycholesterol. nih.gov For instance, mutations of residues such as R331 and I352 in the FXR LBD were found to abolish the receptor's activation by both 22(R)-Hydroxycholesterol and the primary bile acid, chenodeoxycholic acid (CDCA). nih.gov Conversely, substitutions at positions L340 and R351 differentiated the activation by these two ligands, indicating distinct binding interactions within the same pocket. nih.gov

ReceptorKey Interacting Residues (Predicted/Confirmed)Interaction TypeSignificance
Liver X Receptor β (LXRβ)Not explicitly detailed in provided textHydrogen Bonding, HydrophobicStabilizes the active conformation of the receptor. researchgate.net
RAR-related Orphan Receptor γ (RORγ)Hydrophobic pocket residuesHydrophobic InteractionsPromotes coactivator recruitment and transcriptional activation. nih.gov
Farnesoid X Receptor (FXR)R331, I352, L340, R351Likely Hydrogen Bonding and HydrophobicCrucial for receptor activation and induction of target genes like BSEP. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot of the binding, MD simulations can reveal the flexibility of the protein and the ligand, the role of solvent molecules, and the stability of the interactions predicted by docking. nih.govmdpi.com

Predictive Modeling of Biological Activity

Predictive modeling of biological activity involves the use of computational algorithms to forecast the biological effects of a chemical compound based on its structural or physicochemical properties. A primary approach in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the structural properties of a molecule, such as its size, shape, hydrophobicity, and electronic properties, determine its biological activity.

The development of a QSAR model typically involves these steps:

Data Collection : A dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, topological indices), are calculated for each compound.

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

While specific QSAR models for 22(R)-Hydroxycholesterol are not prominently featured in the literature, the principles are highly applicable. For instance, 3D-QSAR studies have been successfully applied to other agonists of the Farnesoid X Receptor (FXR). mdpi.com In one such study on a series of isoxazole (B147169) derivatives, 3D-QSAR models identified key structural features essential for agonistic activity. The models' contour maps highlighted regions where hydrophobic or electronegative groups would enhance or diminish the compound's potency, providing a guide for designing new, more effective FXR agonists. mdpi.com

The biological activity of oxysterols is highly dependent on their stereochemistry. For example, 22(R)-Hydroxycholesterol and its stereoisomer, 22(S)-Hydroxycholesterol, exhibit different effects on LXR target genes in human myotubes. nih.gov While 22(R)-Hydroxycholesterol acts as a typical LXR agonist for some genes, 22(S)-Hydroxycholesterol can act as a repressor for others. nih.gov This stereospecificity underscores the importance of the three-dimensional arrangement of atoms, a critical component in building accurate predictive models. A robust QSAR model for hydroxycholesterols would need to incorporate descriptors that can capture these subtle but critical stereochemical differences to accurately predict their diverse biological activities.

Modeling StepDescriptionApplication to 22(R)-Hydroxycholesterol
Data CollectionGathering a set of oxysterols with measured activities against a specific target (e.g., LXR, RORγ, FXR).Compile EC50 values for a series of hydroxycholesterols, including isomers like 22(S)-HC. nih.gov
Descriptor CalculationComputing numerical values representing molecular properties (e.g., steric, electronic, hydrophobic).Calculate 3D descriptors that capture the precise spatial arrangement of the hydroxyl groups and the side chain.
Model BuildingCreating a statistical model (e.g., CoMFA, CoMSIA) that correlates descriptors with activity.Develop a model that can differentiate between the activities of R and S isomers at C22. mdpi.comnih.gov
Model Validation & PredictionTesting the model's accuracy and using it to predict the activity of new, untested compounds.Predict the LXR or FXR activity of novel synthetic oxysterols to guide future synthesis and testing.

Therapeutic Potential and Translational Research

22(R)-Hydroxycholesterol as a Lead Compound for Drug Development

22(R)-Hydroxycholesterol, an endogenous oxysterol, serves as a crucial intermediate in the biosynthesis of steroid hormones from cholesterol. wikipedia.orgnih.gov Its identification as a natural agonist for Liver X Receptors (LXRs) has positioned it as a significant lead compound in the field of drug discovery. wikipedia.orgmedchemexpress.com As a physiological activator of LXRs, 22(R)-Hydroxycholesterol provides a natural scaffold and a reference for the development of synthetic LXR modulators aimed at treating a variety of diseases.

The compound is a potent activator of LXRα, with a reported half-maximal effective concentration (EC50) of 325 nM. caymanchem.com By binding to and activating LXRs, which form heterodimers with the Retinoid X Receptor (RXR), 22(R)-Hydroxycholesterol initiates the transcription of numerous target genes. caymanchem.comnih.gov A key target is the ATP-binding cassette transporter A1 (ABCA1), which is critical for reverse cholesterol transport—a process that removes excess cholesterol from peripheral tissues. caymanchem.com This mechanism is central to the potential therapeutic application of LXR agonists in atherosclerosis. caymanchem.comnih.gov

The well-defined interaction between 22(R)-Hydroxycholesterol and the LXR ligand-binding domain has been instrumental in pharmacophore analysis and the rational design of novel synthetic LXR agonists. acs.org Researchers utilize its structure and binding characteristics as a blueprint to develop new molecules with improved potency, selectivity, and pharmacokinetic properties. Its role extends to being an essential tool in preclinical research, where it is used as an endogenous positive control to validate assays and test the efficacy of new synthetic LXR agonists. caymanchem.com Furthermore, studies have highlighted its potential neuroprotective properties, suggesting its utility in research for conditions like Alzheimer's disease and Parkinson's disease. nih.govabmole.com

Key Properties of 22(R)-Hydroxycholesterol as a Lead Compound
PropertyDescriptionReference
Molecular Target Liver X Receptor (LXR) α and β wikipedia.orgcaymanchem.com
Mechanism of Action Endogenous agonist; initiates transcription of LXR target genes. medchemexpress.com
Potency (LXRα) EC50 of 325 nM caymanchem.com
Key Biological Process Induces expression of the ABCA1 transporter, promoting reverse cholesterol transport. caymanchem.com
Role in Drug Development Natural scaffold for synthetic agonist design; positive control in preclinical assays. caymanchem.comacs.org

Challenges in LXR Targeting and Strategies for Improved Specificity

Despite the therapeutic promise of activating LXRs, the development of systemic LXR agonists has been significantly hampered by adverse effects, primarily related to hepatic lipid metabolism. nih.govnih.gov This presents a major challenge for translating LXR-based therapies, including those derived from 22(R)-Hydroxycholesterol, into clinical practice.

The primary challenge is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia. daneshyari.comfrontiersin.org This side effect is predominantly mediated by the activation of the LXRα isoform in the liver. nih.govnih.gov LXRα activation strongly induces the expression of lipogenic genes, most notably the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). frontiersin.orgmdpi.com SREBP-1c, in turn, upregulates a suite of genes responsible for fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1). frontiersin.orgmdpi.com While beneficial for cholesterol efflux, pan-LXR agonists like 22(R)-Hydroxycholesterol and first-generation synthetic compounds (e.g., T0901317, GW3965) trigger this lipogenic pathway, posing a significant safety concern. frontiersin.orgmdpi.com

To overcome these limitations, several innovative strategies are being pursued to enhance the specificity of LXR targeting:

LXRβ-Selective Agonists : Since the adverse hepatic effects are mainly attributed to LXRα, developing agonists that selectively target the LXRβ isoform is a key strategy. nih.govfrontiersin.org LXRβ is expressed more ubiquitously than LXRα and is thought to mediate many of the anti-inflammatory and neuroprotective effects of LXR activation without inducing significant hepatic lipogenesis. nih.gov

Tissue-Selective LXR Agonists : Another approach is to design compounds that preferentially act in specific tissues, such as the intestine or macrophages, while avoiding the liver. nih.govnih.gov For instance, an intestine-selective LXR agonist could reduce cholesterol absorption without causing hepatic steatosis. mdpi.com

Transrepression-Selective Agonists : LXR activation involves two main mechanisms: transactivation, where it turns on genes like ABCA1 and SREBP-1c, and transrepression, where it inhibits the expression of pro-inflammatory genes. nih.govmdpi.com The anti-inflammatory effects of LXRs are often mediated by transrepression. Therefore, developing "dissociated" or "transrepression-selective" LXR modulators that retain anti-inflammatory activity without activating the lipogenic gene program is a highly sought-after goal. nih.govnih.gov

Summary of LXR Targeting Challenges and Strategies
ChallengeMechanismStrategy for Improved Specificity
Hepatic Steatosis & HypertriglyceridemiaActivation of LXRα in the liver leads to induction of SREBP-1c and other lipogenic genes.Development of LXRβ-selective agonists to bypass LXRα-mediated lipogenesis.
Systemic Side EffectsBroad activation of LXRs in multiple tissues.Design of tissue-selective agonists (e.g., intestine-specific) to localize therapeutic action.
Undesirable Gene Activation (Lipogenesis)Transactivation of lipogenic target genes.Creation of transrepression-selective LXR modulators that retain anti-inflammatory benefits without activating lipogenesis.

Potential for Combination Therapies

Given the complex pathophysiology of diseases like atherosclerosis and metabolic syndrome, combination therapies involving LXR agonists may offer a more effective and safer therapeutic approach. This strategy aims to leverage the beneficial effects of LXR activation while mitigating the known adverse side effects.

One of the most explored combination strategies involves pairing LXR agonists with activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα agonists, such as fenofibrate, are known to increase fatty acid oxidation. Research in animal models has shown that co-administering a PPARα agonist can neutralize the hypertriglyceridemia and hepatic steatosis induced by an LXR agonist. nih.gov This approach allows for the desired LXR-mediated reverse cholesterol transport while simultaneously managing the unwanted increase in liver fat.

Another potential combination involves retinoids, which are ligands for the Retinoid X Receptor (RXR). nih.govnih.gov Since LXRs function as heterodimers with RXR, the presence of an RXR ligand (rexinoid) can synergistically enhance the activation of LXR target genes. acs.org This could potentially allow for lower, more targeted doses of LXR agonists, thereby reducing the risk of side effects. Furthermore, combining LXR agonists with other therapeutic agents, such as glucocorticoids, has been suggested as a potential avenue for treating inflammatory diseases. nih.gov

Preclinical Development Status and Future Directions

The therapeutic potential of targeting LXRs has been demonstrated in a wide range of preclinical animal models for conditions including atherosclerosis, inflammation, and central nervous system disorders. nih.govnih.govnih.gov Synthetic LXR agonists have successfully been shown to reduce atherosclerotic plaques and inhibit inflammatory gene expression in mice. nih.govmdpi.com Specifically, 22(R)-Hydroxycholesterol has been investigated in preclinical settings for its neurotrophic and neuroprotective effects. Studies have shown that it can induce the differentiation of human teratocarcinoma precursor cells into neurons and astrocytes and may protect neurons from amyloid-beta-induced cell death, indicating its potential relevance for neurodegenerative diseases. nih.gov

Despite promising preclinical data for the general class of LXR agonists, their translation to human therapies has been challenging. Several synthetic agonists have entered Phase I clinical trials, but none have progressed further, often due to the adverse effects of hypertriglyceridemia and hepatic steatosis observed in human subjects. nih.govnih.gov

Future research is focused on the advanced pharmacological strategies designed to overcome these hurdles. nih.govfrontiersin.org Key future directions include:

Structure-Guided Drug Design : Utilizing the crystal structures of LXR ligand-binding domains to design next-generation agonists with improved isoform and tissue selectivity. nih.gov

Development of Inverse Agonists : For diseases characterized by excessive lipogenesis, such as metabolic dysfunction-associated fatty liver disease (MAFLD), LXR inverse agonists that suppress the baseline activity of the receptor are being developed. frontiersin.org

Cell-Specific Drug Targeting : Creating delivery systems that target LXR agonists specifically to desired cell types, such as macrophages in atherosclerotic plaques, to maximize efficacy and minimize systemic side effects. nih.gov

Exploring Natural Agonists : Investigating other natural LXR agonists and their precursors, which may possess more favorable safety profiles compared to highly potent synthetic compounds. nih.gov

The journey of 22(R)-Hydroxycholesterol from a key endogenous molecule to a lead compound highlights both the immense potential and the significant challenges of targeting LXRs for therapeutic benefit. Continued innovation in medicinal chemistry and drug delivery will be crucial to unlocking this potential.

Conclusion and Future Perspectives in 22 R Hydroxycholesterol Research

Summary of Key Findings and Unanswered Questions

Intensive investigation into 22(R)-Hydroxycholesterol has yielded several fundamental insights into its biological functions. It is firmly established as a crucial intermediate in the biosynthesis of pregnenolone (B344588) from cholesterol, a rate-limiting step in the production of all steroid hormones. wikipedia.orgfrontiersin.org This process involves sequential hydroxylation by the cholesterol side-chain cleavage enzyme, P450scc. wikipedia.orgnih.gov

Beyond its role as a metabolic precursor, 22(R)-Hydroxycholesterol is an endogenous ligand for nuclear receptors that govern lipid and bile acid homeostasis. It functions as an agonist for the Liver X Receptor (LXR), inducing the expression of the ABCA1 reverse cholesterol transporter, which is critical for cholesterol efflux from cells. caymanchem.com In a less expected finding, it also activates the Farnesoid X Receptor (FXR), leading to the increased expression of the Bile Salt Export Pump (BSEP), a key transporter in bile acid secretion. nih.govnih.gov This dual agonism points to a complex regulatory role in coordinating cholesterol and bile acid metabolism.

Furthermore, research indicates its involvement in specific physiological and pathological processes. Studies have shown it can stimulate testosterone (B1683101) production in Leydig cells and may possess neuroprotective properties by shielding neurons from β-amyloid-induced cell death. taylorandfrancis.comsigmaaldrich.com In the context of immunology, tumor-derived 22(R)-Hydroxycholesterol can modulate the expression of chemokine receptors on dendritic cells, suggesting a role in shaping the immune environment of tumors. mdpi.com Recent work has also identified a distinct metabolic pathway involving 22(R)-Hydroxycholesterol in the human placenta during pregnancy. frontiersin.org

Despite these advances, significant questions remain. The full physiological and pathological implications of 22(R)-Hydroxycholesterol's dual activity on LXR and FXR are not yet fully understood. nih.gov The precise in vivo mechanisms behind its observed neuroprotective effects require further elucidation. sigmaaldrich.com Additionally, the broader impact of its immunomodulatory functions, particularly in the context of cancer and autoimmune diseases, is an area ripe for investigation. mdpi.com Finally, the specific roles of the downstream metabolites of 22(R)-Hydroxycholesterol discovered during pregnancy are yet to be determined. frontiersin.org

Table 1: Summary of Key Research Findings on 22(R)-Hydroxycholesterol

Biological ProcessKey Receptor/EnzymeObserved Effect of 22(R)-HydroxycholesterolReference
SteroidogenesisP450scc (CYP11A1)Serves as a direct intermediate in the conversion of cholesterol to pregnenolone. wikipedia.orgfrontiersin.org
Cholesterol HomeostasisLiver X Receptor (LXR)Acts as an agonist, inducing the ABCA1 transporter and promoting cholesterol efflux. caymanchem.com
Bile Acid HomeostasisFarnesoid X Receptor (FXR)Functions as a ligand to induce the expression of the Bile Salt Export Pump (BSEP). nih.govnih.gov
NeuroprotectionNot fully elucidatedProtects neurons against β-amyloid-induced cell death in vitro. sigmaaldrich.com
ImmunomodulationNot fully elucidatedAffects chemokine receptor (CCR7) expression on dendritic cells. mdpi.com
Placental MetabolismCYP11A1 and other enzymesIdentified as part of a unique metabolic pathway in the human placenta during pregnancy. frontiersin.org

Emerging Research Frontiers

The study of 22(R)-Hydroxycholesterol is advancing into several exciting new areas. A primary frontier is the investigation of its integrated signaling roles. Research is increasingly focused on understanding how its concurrent activation of LXR and FXR is coordinated within the cell to regulate metabolic networks. nih.gov This is particularly relevant in tissues like the liver, where lipid, glucose, and bile acid pathways are intricately linked.

Another rapidly expanding field is its role in immunometabolism. The discovery that oxysterols can influence the behavior of immune cells within the tumor microenvironment opens new avenues for cancer immunology. mdpi.com Future research will likely explore how 22(R)-Hydroxycholesterol and related molecules can be targeted to modulate anti-tumor immunity.

The neurobiological activities of 22(R)-Hydroxycholesterol represent a third major frontier. Elucidating the signaling pathways through which it exerts neuroprotective effects could provide novel insights into the pathology of neurodegenerative diseases such as Alzheimer's disease. sigmaaldrich.comscienceopen.com Furthermore, the identification of a specific 22(R)-Hydroxycholesterol metabolic pathway in the placenta and amniotic fluid creates a new research area focused on its potential role in maternal-fetal health and fetal development. frontiersin.org Finally, the identification of 22(R)-Hydroxycholesterol as a key intermediate in the biosynthesis of valuable plant-based steroidal saponins, like diosgenin (B1670711), opens up research in plant biochemistry and metabolic engineering. researchgate.net

Implications for Drug Discovery and Clinical Application

The unique biological activities of 22(R)-Hydroxycholesterol present several promising avenues for therapeutic development. Its function as a dual LXR and FXR agonist makes it a compelling, albeit complex, prototype for drugs targeting metabolic diseases. nih.gov

Atherosclerosis: By activating LXR and promoting reverse cholesterol transport via ABCA1, 22(R)-Hydroxycholesterol highlights a key mechanism for preventing the buildup of cholesterol in macrophages within arterial walls. caymanchem.com Synthetic LXR agonists inspired by this activity are being investigated as potential treatments for atherosclerosis. caymanchem.com

Cholestatic Liver Disease: The compound's ability to induce the BSEP transporter through FXR activation is a critical protective mechanism against the accumulation of toxic bile acids in the liver. nih.gov This suggests that FXR agonists, potentially designed based on the structure of 22(R)-Hydroxycholesterol, could be beneficial for treating cholestatic conditions. nih.gov

Neurodegenerative Disorders: Should its neuroprotective effects be validated in vivo, 22(R)-Hydroxycholesterol could serve as a lead compound for the development of new therapies aimed at slowing the progression of diseases characterized by neuronal death, such as Alzheimer's disease. sigmaaldrich.com

Cancer: A deeper understanding of how 22(R)-Hydroxycholesterol modulates immune cell function could lead to novel cancer immunotherapies. Targeting oxysterol signaling pathways may offer a strategy to enhance the immune system's ability to recognize and eliminate cancer cells. mdpi.com

The therapeutic potential of targeting the 22(R)-Hydroxycholesterol signaling axis is significant, though translating these findings into clinical applications will require the development of specific, potent, and safe synthetic modulators that can replicate or inhibit its distinct actions on various cellular receptors.

Table 2: Potential Clinical Applications Related to 22(R)-Hydroxycholesterol Signaling

Potential Disease TargetRelevant Mechanism of ActionTherapeutic PotentialReference
AtherosclerosisLXR agonism leading to increased ABCA1 expression and cholesterol efflux.Development of LXR agonists to reduce plaque formation. caymanchem.com
Cholestatic Liver DiseasesFXR agonism leading to increased BSEP expression and bile acid clearance.Development of FXR agonists to protect hepatocytes from bile acid toxicity. nih.govnih.gov
Neurodegenerative DiseasesProtection of neurons from β-amyloid-induced toxicity.Lead compound for neuroprotective drug development. sigmaaldrich.com
CancerModulation of immune cell trafficking and function in the tumor microenvironment.Novel targets for cancer immunotherapy. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methods are used to validate 22(R)-Hydroxycholesterol as a ligand for Liver X Receptors (LXRs)?

  • Methodology : Ligand binding assays using scintillation proximity technology (SPA) are critical for validating direct binding of hydrophobic ligands like 22(R)-Hydroxycholesterol to LXRs. Structural analysis of sterol side-chain oxidation (e.g., monooxidation at C22) and hydrogen-bonding capacity (e.g., 24-oxo group) further confirms binding affinity and transcriptional activation. Reporter gene assays in transfected cell lines can quantify LXR activation efficiency .
  • Key controls : Compare with stereoisomers (e.g., 22(S)-Hydroxycholesterol) and synthetic ligands (e.g., T0901317) to confirm stereospecificity and potency .

Q. How does 22(R)-Hydroxycholesterol influence adrenal steroidogenesis?

  • Mechanism : 22(R)-Hydroxycholesterol acts as a substrate for CYP11B1, converting it to 22(R)-hydroxycortisol, a key intermediate in cortisol biosynthesis. Experimental validation involves treating adrenal cell models (e.g., H295R cells) with 22(R)-Hydroxycholesterol and quantifying cortisol output via ELISA or LC-MS. Knockdown of CYP11B1 or ORP2 (a regulator of cholesterol transport) can confirm pathway specificity .
  • Key assays : Measure cortisol secretion normalized to cellular protein and use inhibitors of steroidogenic enzymes (e.g., metyrapone) to block downstream steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in identifying endogenous LXR ligands across studies?

  • Analysis : While 22(R)-Hydroxycholesterol is a potent LXR ligand in vitro, its physiological relevance may depend on concentration and tissue context. For example, 27-Hydroxycholesterol dominates in cholesterol-loaded macrophages, while 22(R)-Hydroxycholesterol is more effective in adrenal cells. Use genetic models (e.g., CYP27 knockout cells) and lipidomics to quantify endogenous oxysterol levels under specific conditions .
  • Experimental design : Compare ligand efficacy across cell types (e.g., macrophages vs. hepatocytes) and include cholesterol-loading protocols to mimic physiological stress .

Q. What experimental strategies address species-specific differences in LXR-mediated gene regulation?

  • Case study : In rat hepatocytes, synthetic LXR agonists (e.g., T0901317) robustly induce CYP7A1, but 22(R)-Hydroxycholesterol shows minimal activity due to poor uptake or metabolism. In contrast, human hepatocytes exhibit LXR-dependent repression of CYP7A1. Use cross-species comparisons with primary hepatocytes and validate findings using humanized mouse models .
  • Controls : Include species-matched negative controls (e.g., 22(S)-Hydroxycholesterol) and assess uptake efficiency via radiolabeled sterol tracers .

Q. How can researchers optimize cell-based models to study 22(R)-Hydroxycholesterol-dependent LXR signaling?

  • Model selection : Macrophage cell lines (e.g., RAW264) are ideal for studying ABCA1/ABCG1 induction, while adrenal H295R cells better model steroidogenesis. Use serum-free media with lipid-depleted BSA to minimize confounding effects of exogenous cholesterol .
  • Dose-response : Test 22(R)-Hydroxycholesterol at physiological concentrations (1–10 µM) and confirm target gene induction via qPCR (e.g., ABCA1, SREBP-1c) .

Methodological Best Practices

  • Statistical rigor : Report sample sizes (n), biological vs. technical replicates, and adjustments for multiple comparisons. For cortisol assays, use non-parametric tests if data violate normality assumptions .
  • Data transparency : Deposit raw lipidomics datasets in public repositories (e.g., MetaboLights) and provide detailed protocols for sterol extraction and quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22R-Hydroxycholesterol
Reactant of Route 2
22R-Hydroxycholesterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.